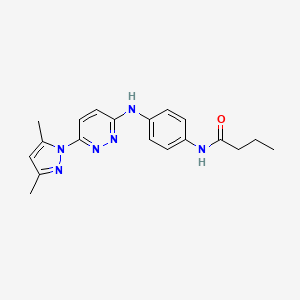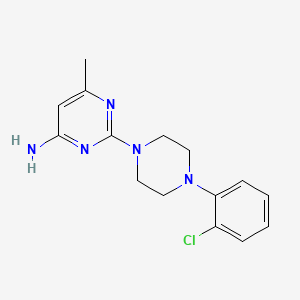
Methyl 2,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dimethylbutanoate is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da . This compound is also known by its IUPAC name, 2,3-Dimethylbutanoic acid methyl ester .
Molecular Structure Analysis
This compound contains a total of 22 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ester .Chemical Reactions Analysis
Esters like this compound can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 122.4±8.0 °C at 760 mmHg, and a vapour pressure of 14.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.0±3.0 kJ/mol and a flash point of 17.6±5.4 °C . The compound has a molar refractivity of 36.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 148.3±3.0 cm3 .Applications De Recherche Scientifique
1. Applications in Analytical Chemistry
Methyl 2,3-dimethylbutanoate has been referenced in research focusing on analytical chemistry, particularly in the context of detecting and quantifying specific compounds in biological samples. For example, a study developed a sensitive analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting and quantifying a synthetic cannabinoid and its metabolites, including a compound structurally related to this compound, in human blood samples (Yeter, 2020).
2. Polymerization and Material Science
In the field of material science, this compound is involved in the synthesis and polymerization processes. A study reported on the synthesis of certain methyl propenoates from 2,3-dimethylbutanoate, and their incorporation into polymethacrylates, indicating its relevance in the development of new materials (Keah & Rae, 1993).
3. Organic Synthesis and Stereochemistry
The compound has been utilized in studies exploring organic synthesis and stereochemistry. For instance, research on aldol addition reactions of the lithium enolate of methyl 3,3-dimethylbutanoate with various aldehydes has been conducted, demonstrating its utility in understanding reaction mechanisms and diastereoselectivity in organic chemistry (Wei & Bakthavatchalam, 1993).
4. Photolysis Studies
This compound has also been featured in photolysis studies. Research investigating the photolysis of methyl 2-chloro-3-oxobutanoate, a related compound, highlights the role of this compound in understanding the mechanisms and products of photolysis reactions (Enev et al., 1987).
5. Drug Metabolism and Pharmacokinetics
This compound is referenced in studies concerning drug metabolism and pharmacokinetics. For example, research on the metabolism of synthetic cannabinoids in zebrafish larvae mentions this compound, contributing to our understanding of how these compounds are metabolized in biological systems (Park et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, methyl 2,2-dimethylbutanoate, suggests that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .
Relevant Papers One relevant paper discusses the metabolism of a synthetic cannabinoid, 4F-MDMB-BINACA, which is a tert-leucinate derivative synthetic cannabinoid known to adversely impact health . The paper evaluates the suitability of three different modes of monitoring metabolism: HepG2 liver cells, fungus Cunninghamella elegans (C. elegans), and pooled human liver microsomes (HLM) for comparison with human in-vivo metabolism in identifying suitable urinary marker(s) for 4F-MDMB-BINACA intake .
Propriétés
IUPAC Name |
methyl 2,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)6(3)7(8)9-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXGEYQXFJAIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

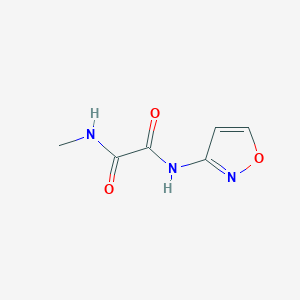
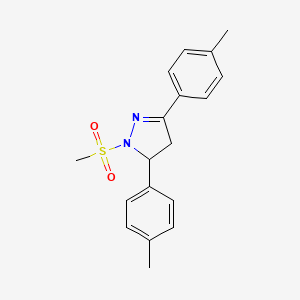
![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)
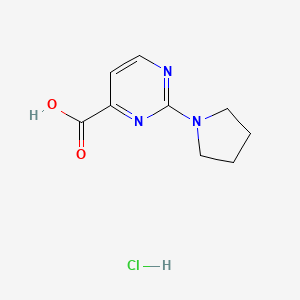
![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)
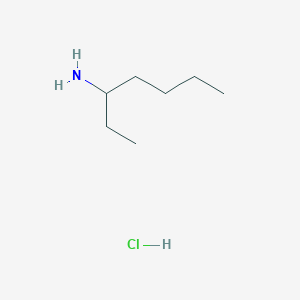
![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)
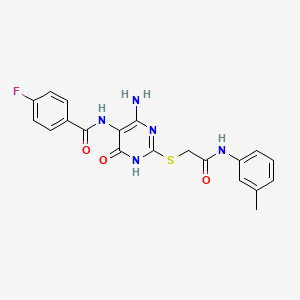
![Tert-butyl 7-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2576493.png)
